molecular formula C10H9BrN2O B2949355 2-(1-bromoethyl)-4(3H)-quinazolinone CAS No. 144189-81-1

2-(1-bromoethyl)-4(3H)-quinazolinone

Cat. No. B2949355
Key on ui cas rn: 144189-81-1
M. Wt: 253.099
InChI Key: HWCHMSTXWLBOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642609B2

Procedure details

To a solution of 2-ethyl-3H-quinazolin-4-one (3.0 g, 17.22 mmol) in glacial acetic acid (50 ml) cooled in an ice bath was added dropwise a solution of bromine (2.75 g, 17.22 mmol) in glacial acetic acid (5 ml). After addition was complete, the reaction was heated to reflux for 18 hours. At which time it was allowed to cool to room temperature. Water was then added to the solution and the mixture was extracted with dichloromethane. The organic layer was then washed with 10% sodium bisulfite solution, and then washed with saturated brine (2×30 ml). The combined organic phase was collected and dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a brown crude product. The resulting residue was purified by silica gel chromatography with 50% dichloromethane in hexane. The product was collected and was dried under reduced pressure to give 2-(1-Bromo-ethyl)-3H-quinazolin-4-one (Yield 3.02 g, 69.74%). 1H NMR (400 MHz, DMSO-d6): δ 2.22 (d, 3H, J=6.57 Hz), 5.09 (q, 1H, J=14.40, 6.57 Hz), 7.57 (m, 1H), 7.69 (d, 1H, J=8.08 Hz), 7.87-7.80 (m, 1H), 8.12 (d, 1H, J=6.82 Hz), 12.42 (s, 1H). MS m/z calc. 251.99, found (ESI); 253.0 (M+1)+. Retention time 2.60 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2].[Br:14]Br.O>C(O)(=O)C>[Br:14][CH:1]([C:3]1[NH:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was then washed with 10% sodium bisulfite solution
WASH
Type
WASH
Details
washed with saturated brine (2×30 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown crude product
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography with 50% dichloromethane in hexane
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 69.74%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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